Pinocembrin 7-O-beta-D-glucoside

Vue d'ensemble

Description

Pinocembrin 7-O-beta-D-glucoside is a natural flavonoid compound primarily found in the bark of pine trees. It is a white to off-white crystalline solid that is insoluble in water but can dissolve in organic solvents such as ethanol and chloroform . This compound has garnered attention due to its potential antifungal properties and its role in various biological processes.

Méthodes De Préparation

Pinocembrin 7-O-beta-D-glucoside can be isolated from the fruit of Ficus hirta Vahl. The extraction process involves grinding the plant material, followed by solvent extraction and filtration . Additionally, pinocembroside can be synthesized through chemical methods. One such method involves the use of a chiral primary amine or a chiral sulfinamide as a resolving agent . Industrial production methods for pinocembroside are still under development, with ongoing research focusing on optimizing yield and purity.

Analyse Des Réactions Chimiques

Pinocembrin 7-O-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pinocembroside can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Applications De Recherche Scientifique

Pharmacological Effects

1.1 Hepatoprotective Activity

PCBG has demonstrated significant liver-protecting effects. A study investigated its pharmacokinetics in rats, revealing that after oral administration, PCBG is metabolized to its active form, pinocembrin (PCB), which exhibits protective properties against liver damage. The study utilized UPLC-MS/MS methods to quantify both compounds in rat plasma, indicating that the concentration of PCB was significantly higher post-oral administration compared to intravenous delivery .

1.2 Neuroprotective Activity

Research has indicated that pinocembrin, the aglycone of PCBG, possesses neuroprotective properties, particularly in models of cerebral ischemia. It reduces mitochondrial dysfunction and oxidative stress, which are critical factors in neuronal damage during ischemic events. This suggests that PCBG may also contribute to neuroprotection through its metabolic conversion to pinocembrin .

1.3 Antioxidant Activity

PCBG exhibits antioxidant properties that can restore normal levels of liver transaminases and total cholesterol by inhibiting oxidative stress markers. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Antifungal Properties

2.1 Efficacy Against Blue Mold

PCBG has been studied for its antifungal activity against Penicillium italicum, the causative agent of blue mold in citrus fruits. The compound demonstrated significant inhibitory effects on mycelial growth, suggesting a potential application as a natural fungicide in agricultural practices . The mechanism involves disrupting the cell membrane integrity of the fungus, leading to increased enzyme activity related to cell wall degradation .

Metabolic Studies

3.1 Biotransformation and Pharmacokinetics

Recent studies have focused on the metabolism of PCBG in vivo and in vitro, revealing that its absorption and bioavailability are influenced by gastrointestinal conditions and microbial flora. In vitro studies showed that pH levels and the presence of intestinal bacteria can affect the metabolism rates of PCBG .

Summary of Findings

Mécanisme D'action

The mechanism of action of pinocembroside involves multiple molecular targets and pathways. It has been shown to inhibit the receptor for advanced glycation end products (RAGE) and its downstream signaling pathways . Additionally, pinocembroside regulates mitochondrion-mediated apoptosis, contributing to its neuroprotective effects . In antifungal applications, pinocembroside disrupts the metabolism of amino acids, lipids, fatty acids, and ribonucleic acids, leading to membrane peroxidation and inhibition of fungal growth .

Comparaison Avec Des Composés Similaires

Pinocembrin 7-O-beta-D-glucoside is similar to other flavonoid compounds such as pinocembrin and pinocembrin-7-O-glucoside . These compounds share structural similarities and exhibit comparable biological activities. pinocembroside is unique in its specific antifungal properties and its ability to inhibit the growth of Penicillium digitatum . Other similar compounds include flavanone glycosides and triterpenes, which also possess antimicrobial and antioxidant properties .

Activité Biologique

Pinocembrin 7-O-β-D-glucoside (PCBG) is a flavonoid glycoside derived from Penthorum chinense Pursh, exhibiting a broad spectrum of biological activities. This article reviews the pharmacological properties, mechanisms of action, and significant findings from recent research on PCBG, highlighting its potential therapeutic applications.

Overview of Pinocembrin 7-O-β-D-Glucoside

PCBG is a glycosylated form of pinocembrin, a flavonoid known for its various health benefits. The biological activity of PCBG is primarily attributed to its conversion to pinocembrin (PCB) in vivo, which is believed to be the active component responsible for many of its pharmacological effects.

Pharmacological Properties

- Hepatoprotection :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antioxidant Activity :

- Neuroprotective Effects :

PCBG's biological activities are mediated through various mechanisms:

- Metabolism and Bioavailability : Upon oral administration, PCBG is rapidly converted to PCB in the gastrointestinal tract, which is absorbed into the bloodstream and exerts its pharmacological effects .

- Cell Membrane Interactions : The antifungal activity of PCBG involves disruption of the cell membrane integrity of fungal pathogens, leading to cell death .

- Cytokine Modulation : PCBG modulates inflammatory pathways by inhibiting the activation of NF-κB and related signaling cascades, thereby reducing the expression of inflammatory mediators .

Study on Hepatoprotective Effects

A study conducted on Sprague-Dawley rats evaluated the pharmacokinetics of PCBG. After administration at a dose of 50 mg/kg, plasma concentrations were measured using UPLC-MS/MS. Results indicated that PCB was the predominant metabolite found in plasma post-administration, supporting its role as the active agent in hepatoprotection.

| Parameter | Oral Administration | Intravenous Administration |

|---|---|---|

| Cmax (ng/mL) | 234.4 | 109.0 |

| Tmax (h) | 0.15 - 0.23 | - |

| Half-life (h) | 3.1 | 2.5 |

| AUC (h ng/mL) | 517.9 | 137.6 |

Antifungal Activity Study

In a study assessing antifungal efficacy against P. italicum, PCBG was shown to significantly inhibit mycelial growth at concentrations as low as 0.2 g/L. Microscopic examination revealed severe cellular damage and disrupted membrane integrity following treatment.

Propriétés

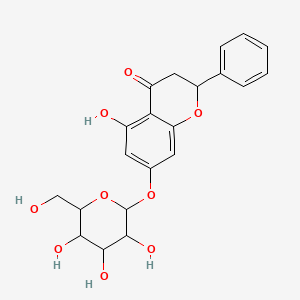

IUPAC Name |

5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-7,14,16,18-23,25-27H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGFGFUBECSNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pinocembroside exert its antifungal activity?

A1: Research suggests that Pinocembroside exhibits antifungal effects primarily by disrupting the cell membrane of fungi. Studies using Penicillium digitatum, the causal agent of citrus green mold, demonstrated that Pinocembroside treatment led to membrane peroxidation. [] This damage to the cell membrane is likely linked to the observed alterations in hyphal and cellular morphology, including mycelial breakage, cell shrinkage, and cell wall decomposition. [] Further investigation using metabolomics analysis revealed that Pinocembroside treatment significantly impacted various metabolic pathways in P. digitatum, including those involved in amino acid, lipid, fatty acid, TCA cycle, and ribonucleic acid metabolism, all of which can contribute to membrane instability and cell death. []

Q2: What is the structural characterization of Pinocembroside?

A2: Pinocembroside is a flavanone glycoside. While its exact molecular formula and weight can vary slightly depending on the attached sugar moiety, its structure is characterized by a flavanone backbone (pinocembrin) linked to a sugar molecule, typically glucose, through a glycosidic bond. [, ] Detailed spectroscopic data, including NMR and mass spectrometry analyses, can provide further structural confirmation.

Q3: Has Pinocembroside shown efficacy against any other fungal species?

A3: Besides its activity against Penicillium digitatum, Pinocembroside has also been reported to inhibit the growth of Penicillium italicum, another fungus responsible for citrus fruit rot. [] This suggests a broader spectrum of antifungal activity for Pinocembroside.

Q4: Are there any known sources of Pinocembroside in nature?

A4: Pinocembroside has been identified in various plant species. Studies have reported its presence in Ficus hirta fruit, [] Centaurea raphanina (a type of edible green), [] and Miconia minutiflora. [] This suggests that these plants could potentially serve as natural sources for this bioactive compound.

Q5: What analytical techniques are commonly employed to identify and quantify Pinocembroside?

A5: Several analytical methods are used to characterize and quantify Pinocembroside. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) or mass spectrometry (MS), is commonly employed for separation and identification. [, ] For instance, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) has been successfully utilized to analyze Pinocembroside and investigate its antifungal mechanism. []

Q6: Has the structure-activity relationship (SAR) of Pinocembroside or related compounds been investigated?

A6: While specific SAR studies focusing solely on Pinocembroside might be limited, research on related flavanones and their derivatives provides valuable insights. Modifications to the flavanone core structure, such as the addition of hydroxyl groups or changes in glycosylation patterns, can significantly influence their biological activity. [] Exploring these structural modifications could help in understanding the key structural features responsible for Pinocembroside's antifungal activity and potentially lead to the development of more potent derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.